Benzyl 4-bromo-4-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-bromo-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-4-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method is the reaction of 4-methylpiperidine with benzyl chloroformate in the presence of a base, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Benzyl 4-bromo-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: Similar in structure but lacks the methyl group on the piperidine ring.
Benzyl 4-methylenepiperidine-1-carboxylate: Features a methylene group instead of a bromine atom.
Uniqueness
Benzyl 4-bromo-4-methylpiperidine-1-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the piperidine ring. This combination of substituents imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
benzyl 4-bromo-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
RRTCKAVOLYHXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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